2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE
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Overview
Description
2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromen moiety with a thiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE typically involves the reaction of 7-ethoxy-2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.
Scientific Research Applications
2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and thiazole-containing molecules. Examples include:
7-Hydroxy-2H-chromen-2-one: Known for its anti-inflammatory and antioxidant properties.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
What sets 2-[4-(7-ETHOXY-2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE apart is its combined chromen-thiazole structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H12N2O3S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[4-(7-ethoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C16H12N2O3S/c1-2-20-11-4-3-10-7-12(16(19)21-14(10)8-11)13-9-22-15(18-13)5-6-17/h3-4,7-9H,2,5H2,1H3 |
InChI Key |
LQNQGGJJGMJLHT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N |
Origin of Product |
United States |
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